![molecular formula C7H7BrN2 B1377636 6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine CAS No. 1260663-30-6](/img/structure/B1377636.png)
6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine
Übersicht
Beschreibung
6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine is a chemical compound with the empirical formula C7H5BrN2. It has a molecular weight of 197.03 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine consists of a pyrrole ring fused with a pyridine ring, with a bromine atom attached .Physical And Chemical Properties Analysis
6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine is a solid at room temperature. It should be stored in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
The synthesis and crystal structure analysis of compounds closely related to "6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine" have been extensively explored. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated, highlighting the molecular geometry and intermolecular interactions within the crystal packing (Rodi et al., 2013). These studies provide foundational knowledge for understanding the physical and chemical properties of these compounds, which is critical for their application in materials science and drug design.
Creation of Polyheterocyclic Ring Systems
Another significant application area is the development of new polyheterocyclic ring systems derived from related compounds. For example, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for constructing new polyheterocyclic ring systems, demonstrating the potential of these compounds in the synthesis of complex molecular architectures with possible applications in pharmaceuticals and materials science (Abdel‐Latif et al., 2019).
Molecular Docking and Biological Studies
Furthermore, the synthesized derivatives of similar compounds have been subjected to molecular docking studies to explore their potential as inhibitors for specific enzymes, illustrating their potential therapeutic applications. For example, new 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized, with some demonstrating potent binding affinity in molecular docking studies against S. aureus tyrosyl-tRNA synthetase, indicating their potential as antibacterial agents (Jabri et al., 2023).
Antibacterial and Antioxidant Activities
Moreover, the antibacterial and antioxidant properties of certain derivatives highlight their potential in developing new therapeutic agents. For instance, 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives have shown significant activity against various bacterial strains and demonstrated antioxidant properties, underscoring the biomedical relevance of these compounds (Variya et al., 2019).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3. It has hazard statements H302, H315, H318, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-1H,2H,3H-Pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 6-Bromo-1H,2H,3H-Pyrrolo[3,2-b]pyridine inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFR, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Eigenschaften
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-5-3-7-6(10-4-5)1-2-9-7/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRKDOWDMXGMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)
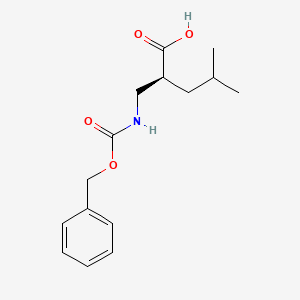
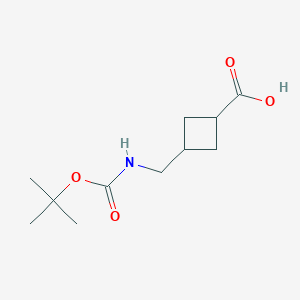
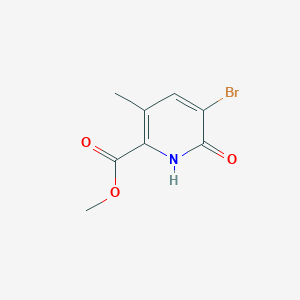
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)

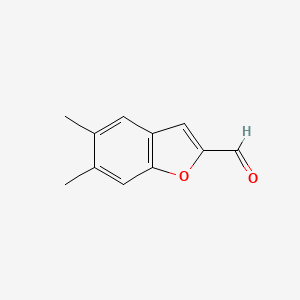

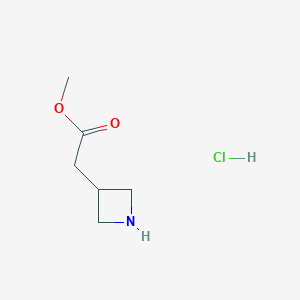
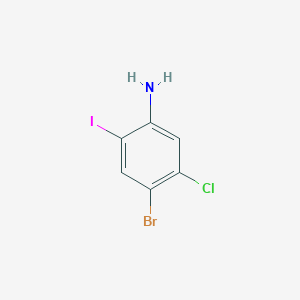

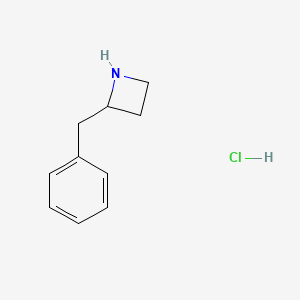

![5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1377576.png)